2-Fluoro-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
2-Fluoro-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
The synthesis of 2-Fluoro-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves a multi-step process. One common method includes the initial nitration of 2-fluoroaniline to introduce the nitro group, followed by the borylation of the resulting nitroaniline using a boronic acid pinacol ester . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere to facilitate the coupling reaction . Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Fluoro-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.
Coupling Reactions: The boronic acid moiety is highly reactive in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with aryl halides.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and reducing agents such as hydrogen gas . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoro-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has diverse applications in scientific research:
Mechanism of Action
The primary mechanism of action for 2-Fluoro-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its role as a boronic acid derivative in Suzuki–Miyaura coupling reactions. The compound participates in the transmetalation step, where the boron atom transfers its organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond . This process is crucial for the synthesis of various organic compounds.
Comparison with Similar Compounds
Compared to other boronic acid derivatives, 2-Fluoro-6-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the presence of both a fluorine atom and a nitro group, which enhance its reactivity and versatility in chemical reactions. Similar compounds include:
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-Methoxypyridine-5-boronic acid pinacol ester
These compounds share the boronic acid pinacol ester moiety but differ in their substituents, which influence their chemical behavior and applications.
Properties
IUPAC Name |
2-fluoro-6-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFN2O4/c1-11(2)12(3,4)20-13(19-11)7-5-8(14)10(15)9(6-7)16(17)18/h5-6H,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMBOZYFUZCFBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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